molecular formula C13H19BrN2O B14785056 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14785056
M. Wt: 299.21 g/mol
InChI Key: OLCAAASHGJIFTE-UHFFFAOYSA-N
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Description

2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is an organic compound featuring a bromophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the condensation of 3-bromobenzylamine with a suitable butanamide derivative. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the amino and butanamide groups may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • N-(3-bromophenyl)-2-aminoacetamide
  • N-(3-bromophenyl)-2-aminoethylamine
  • N-(3-bromophenyl)-2-amino-3-methylbutanamide

Comparison: 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern on the butanamide backbone, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3

InChI Key

OLCAAASHGJIFTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Br)N

Origin of Product

United States

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